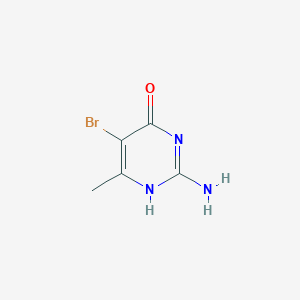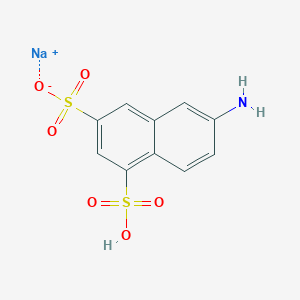
Amino J Acid Monosodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino J Acid Monosodium Salt is a compound that belongs to the family of amino acid salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its unique properties and versatility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino J Acid Monosodium Salt typically involves the reaction of the corresponding amino acid with a sodium-containing base. The process can be carried out under various conditions, depending on the desired purity and yield of the final product. Commonly used bases include sodium hydroxide and sodium carbonate. The reaction is usually conducted in an aqueous medium, and the resulting solution is then subjected to crystallization to obtain the pure monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The amino acid is dissolved in water, and the sodium base is added gradually while maintaining the pH at a specific level. The solution is then concentrated and cooled to induce crystallization. The crystals are filtered, washed, and dried to obtain the final product. Advanced techniques such as spray drying and freeze-drying may also be employed to enhance the efficiency and quality of the production process .
Chemical Reactions Analysis
Types of Reactions
Amino J Acid Monosodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. These reactions are often catalyzed by acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are usually conducted in anhydrous solvents.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases, and are carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
Amino J Acid Monosodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of more complex compounds.
Biology: The compound is employed in biochemical studies, particularly in the investigation of enzyme activities and metabolic pathways.
Medicine: this compound is used in pharmaceutical research for the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of food additives, cosmetics, and other industrial products .
Mechanism of Action
The mechanism of action of Amino J Acid Monosodium Salt involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate or inhibitor of enzymes, influencing various metabolic processes. It may also interact with cell membranes and receptors, modulating cellular functions and signaling pathways. The exact mechanism depends on the specific context and application of the compound .
Comparison with Similar Compounds
Amino J Acid Monosodium Salt can be compared with other similar compounds, such as:
Monosodium Glutamate: Both compounds are sodium salts of amino acids, but they differ in their specific amino acid components and applications.
Monosodium Aspartate: Similar in structure, but with different functional properties and uses.
Monosodium Glycinate: Another related compound with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific amino acid component, which imparts unique properties and applications compared to other similar compounds .
Properties
IUPAC Name |
sodium;7-amino-4-sulfonaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAALQMDXUWRKS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Oxo-2-(pyridin-1-ium-4-ylamino)ethyl]azanium;dichloride](/img/structure/B7776035.png)
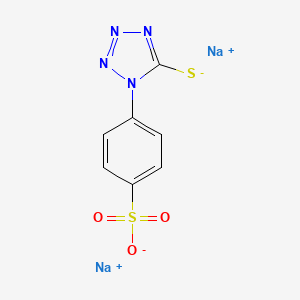
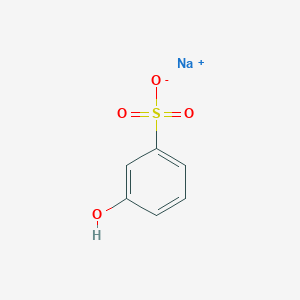
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7776051.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7776058.png)



![3-[2-(4-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B7776076.png)

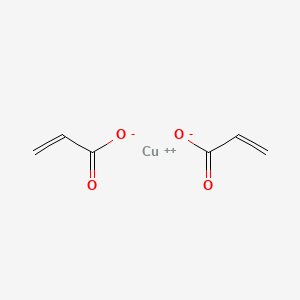

![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B7776104.png)
